molecular formula C14H20N4O B3005835 2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097890-03-2

2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B3005835
CAS No.: 2097890-03-2
M. Wt: 260.341
InChI Key: PSPVNNZEQXWLSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of 2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one, it is known that pyridazin-3(2H)-one derivatives can be synthesized by the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Scientific Research Applications

Synthesis and Structural Characterization

Azetidine derivatives, including those with pyridazin-3-yl groups, are explored for their synthesis methodologies and structural characteristics. For instance, the synthesis of azetidin-2-ones based on different starting compounds like β-amino alcohols has been demonstrated, showing the versatility and reactivity of these compounds in forming highly functionalized structures. These synthetic routes are essential for developing new molecules with potential applications in material science, catalysis, and as intermediates for further chemical transformations (Marichev et al., 2019; Medjahdi et al., 2009).

Potential Applications

Antibacterial Activity

Azetidine derivatives have been evaluated for their antibacterial properties, showcasing the role of structural modification in enhancing activity against various bacterial strains. This highlights the potential of such compounds in contributing to the development of new antibacterial agents, with specific substitutions playing a crucial role in their efficacy (Parvez et al., 2010).

Properties

IUPAC Name

2-cyclopentyl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(8-11-4-1-2-5-11)18-9-12(10-18)16-13-6-3-7-15-17-13/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPVNNZEQXWLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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